Liarozole dihydrochloride is a retinoic acid metabolism-blocking agent. It functions as an inhibitor of cytochrome P450 enzymes, specifically CYP26A1, which is responsible for the degradation of all-trans-retinoic acid (ATRA). This inhibition leads to increased levels of ATRA, a crucial signaling molecule involved in cell growth, differentiation, and apoptosis.
Liarozole dihydrochloride is an imidazole-containing compound recognized for its role as a retinoic acid metabolism-blocking agent (RAMBA). It primarily functions by inhibiting the cytochrome P450-dependent metabolism of all-trans-retinoic acid, which is crucial for various cellular processes, including differentiation and proliferation. Additionally, liarozole dihydrochloride has been identified as an inhibitor of aromatase, an enzyme pivotal in estrogen biosynthesis. This compound is particularly relevant in the context of cancer research and treatment, where modulation of retinoic acid and estrogen pathways can have therapeutic implications .
Liarozole dihydrochloride was initially developed for its potential applications in treating conditions associated with altered retinoic acid metabolism and estrogen levels. It is classified as a pharmaceutical agent with specific activity against cytochrome P450 enzymes, particularly those involved in steroidogenesis and retinoid metabolism .
The synthesis of liarozole dihydrochloride involves several key steps:
Liarozole dihydrochloride has a complex molecular structure characterized by:
Liarozole dihydrochloride participates in various chemical reactions:
Liarozole dihydrochloride exerts its pharmacological effects primarily through:
The melting point of liarozole dihydrochloride is reported to be around 200°C, indicating its thermal stability .
Liarozole dihydrochloride has significant scientific uses, particularly in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7